1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC20445627
Molecular Formula: C6H12N4O2S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N4O2S |
|---|---|
| Molecular Weight | 204.25 g/mol |
| IUPAC Name | 1-(3-methylsulfonylpropyl)-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C6H12N4O2S/c1-13(11,12)4-2-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |
| Standard InChI Key | QMQCJMKXYXROBW-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CCCN1C=NC(=N1)N |
Introduction
1-(3-(Methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the triazole family, which is characterized by the presence of a 1,2,4-triazole ring. This structure is of significant interest in medicinal and synthetic chemistry due to its potential biological activities and versatility in pharmaceutical applications. The compound features a methylsulfonyl group attached to a propyl chain, which is further linked to a triazole ring through an amine group.
Synthesis Pathways
The synthesis of this compound generally involves:
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Preparation of the Triazole Core: The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and nitriles or carboxylic acids.
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Attachment of the Propyl Chain: Alkylation reactions introduce the propyl chain onto the triazole ring.
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Introduction of the Methylsulfonyl Group: Sulfonation reactions with methylsulfonyl chloride or similar reagents are employed to attach the sulfonyl group.
These steps are conducted under controlled conditions to ensure purity and yield optimization.
Biological Activity
Triazole derivatives like this compound have shown promising biological properties:
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Antifungal Activity: Triazoles are well-known antifungal agents targeting ergosterol biosynthesis in fungal membranes .
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Antibacterial Potential: The sulfonamide moiety may enhance antibacterial properties by inhibiting bacterial enzymes.
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Anticancer Research: Some triazole derivatives have been explored for their cytotoxic effects on tumor cells .
Analytical Data
| Technique | Findings |
|---|---|
| NMR Spectroscopy | Signals corresponding to methyl (-CH3), methylene (-CH2), and triazole protons are observed. |
| Mass Spectrometry | Molecular ion peak at 204 m/z confirms the molecular weight of 204.25 g/mol. |
| IR Spectroscopy | Strong absorption bands for sulfonyl groups (S=O stretch ~1350 cm⁻¹) and NH stretches (~3300 cm⁻¹). |
Applications
The compound's structural features make it a candidate for:
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Pharmaceutical Development: Potential for antifungal or antibacterial drug design.
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Chemical Intermediates: Used in synthesizing more complex bioactive molecules.
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Material Science: Functionalized triazoles are explored in polymer chemistry and catalysis.
Limitations and Future Research
While promising, research on this compound is still in its early stages:
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Limited data on pharmacokinetics and toxicity.
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Few studies on its interaction with biological targets.
Future work should focus on detailed biological evaluations and structural modifications to enhance activity.
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